(Iodomethyl)cyclohexane

Description

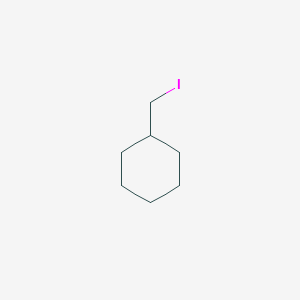

Structure

3D Structure

Properties

IUPAC Name |

iodomethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13I/c8-6-7-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHHAWACKSPTFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282275 | |

| Record name | (iodomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5469-33-0 | |

| Record name | 5469-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (iodomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (iodomethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (Iodomethyl)cyclohexane from Cyclohexanemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for converting cyclohexanemethanol (B47985) to (iodomethyl)cyclohexane, a valuable intermediate in organic synthesis. This document details two primary methodologies: a direct one-step iodination via the Appel reaction and a two-step sequence involving the formation of a tosylate intermediate followed by a Finkelstein reaction. Detailed experimental protocols, quantitative data summaries, and reaction pathway visualizations are provided to assist researchers in the practical application of these methods.

Introduction

(Iodomethyl)cyclohexane is a key building block in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceutical agents. The presence of a reactive iodine atom allows for a variety of nucleophilic substitution reactions, making it a versatile precursor for introducing the cyclohexylmethyl moiety into a target structure. This guide focuses on the efficient synthesis of this compound from the readily available starting material, cyclohexanemethanol.

Synthetic Methodologies

Two principal strategies for the synthesis of (iodomethyl)cyclohexane from cyclohexanemethanol are discussed:

-

Method A: One-Step Appel Reaction: A direct conversion of the alcohol to the iodide.

-

Method B: Two-Step Synthesis via Tosylate Intermediate: A sequential process involving the conversion of the alcohol to a tosylate, followed by nucleophilic substitution with iodide.

Method A: One-Step Iodination (Appel Reaction)

The Appel reaction provides a direct and efficient method for the conversion of primary and secondary alcohols to the corresponding alkyl iodides using triphenylphosphine (B44618) and iodine.[1][2][3] This reaction proceeds under mild conditions and is a common choice for this type of transformation.

The reaction proceeds through the formation of a phosphonium (B103445) iodide species, which then activates the hydroxyl group of the alcohol, making it a good leaving group. Subsequent nucleophilic attack by the iodide ion results in the formation of the alkyl iodide and triphenylphosphine oxide.

Caption: One-step synthesis of (iodomethyl)cyclohexane via the Appel reaction.

A detailed experimental protocol for the synthesis of (iodomethyl)cyclohexane from cyclohexanemethanol using the Appel reaction has been reported in the literature.[4]

Procedure: Under a nitrogen atmosphere, cyclohexanemethanol (5.00 mL, 40.7 mmol) is dissolved in dichloromethane (B109758) (101 mL) and the solution is cooled to 0 °C. Imidazole (3.6 g, 52.9 mmol), triphenylphosphine (13.9 g, 52.9 mmol), and iodine (13.4 g, 52.9 mmol) are added sequentially. The reaction mixture is stirred at 0 °C for 30 minutes. Upon completion of the reaction, as monitored by an appropriate technique such as TLC, additional dichloromethane is added. The organic layer is washed sequentially with water and aqueous sodium thiosulfate (B1220275) solution. The organic layer is then dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography using pentane (B18724) as the eluent to yield (iodomethyl)cyclohexane as a colorless oil.[4]

| Parameter | Value | Reference |

| Starting Material | Cyclohexanemethanol | [4] |

| Reagents | Triphenylphosphine, Iodine, Imidazole | [4] |

| Solvent | Dichloromethane | [4] |

| Temperature | 0 °C to room temperature | [4] |

| Reaction Time | 30 minutes | [4] |

| Yield | 64% | [4] |

Method B: Two-Step Synthesis via Tosylate Intermediate

An alternative route to (iodomethyl)cyclohexane involves a two-step process. First, the hydroxyl group of cyclohexanemethanol is converted to a p-toluenesulfonate (tosylate) ester, which is an excellent leaving group.[5][6] The resulting cyclohexylmethyl tosylate is then subjected to a Finkelstein reaction, where the tosylate group is displaced by an iodide ion.

This two-step approach provides a reliable method for the synthesis, particularly when the direct iodination proves to be problematic for a specific substrate.

Caption: Two-step synthesis of (iodomethyl)cyclohexane via a tosylate intermediate.

Step 1: Synthesis of Cyclohexylmethyl Tosylate (General Procedure)

Procedure: To a solution of cyclohexanemethanol (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added pyridine (1.5-2.5 eq.). p-Toluenesulfonyl chloride (TsCl) (1.1-1.2 eq.) is then added portion-wise, and the reaction mixture is stirred at 0 °C for 30 minutes, followed by stirring at room temperature for 4-6 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with cold 1M HCl. The organic layer is separated, washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude cyclohexylmethyl tosylate, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of (Iodomethyl)cyclohexane from Cyclohexylmethyl Tosylate (Finkelstein Reaction - General Procedure)

Procedure: Cyclohexylmethyl tosylate (1 eq.) is dissolved in acetone. Sodium iodide (NaI) (1.5-3.0 eq.) is added, and the mixture is heated to reflux. The reaction is monitored by TLC. The precipitation of sodium tosylate drives the reaction to completion. After cooling to room temperature, the precipitate is filtered off. The filtrate is concentrated, and the residue is taken up in a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic solution is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford (iodomethyl)cyclohexane.

| Parameter | Step 1: Tosylation | Step 2: Finkelstein Reaction |

| Starting Material | Cyclohexanemethanol | Cyclohexylmethyl Tosylate |

| Reagents | p-Toluenesulfonyl chloride, Pyridine | Sodium Iodide |

| Solvent | Dichloromethane | Acetone |

| Temperature | 0 °C to room temperature | Reflux |

| Reaction Time | 4-6 hours | Varies (typically several hours) |

| Yield | High (typically >80%) | High (typically >85%) |

Comparison of Methods

| Feature | Method A: Appel Reaction | Method B: Two-Step Synthesis |

| Number of Steps | One | Two |

| Reagents | Triphenylphosphine, Iodine, Imidazole | p-Toluenesulfonyl chloride, Pyridine, Sodium Iodide |

| Byproducts | Triphenylphosphine oxide | Pyridinium hydrochloride, Sodium tosylate |

| Overall Yield | ~64% (reported for specific protocol)[4] | Potentially higher overall yield |

| Considerations | Direct, but requires chromatographic separation from triphenylphosphine oxide. | Longer overall process, but intermediates are often crystalline and easily purified. Tosylates are stable and can be stored. |

Conclusion

Both the one-step Appel reaction and the two-step synthesis via a tosylate intermediate are effective methods for the preparation of (iodomethyl)cyclohexane from cyclohexanemethanol. The choice of method will depend on factors such as the desired scale of the reaction, the availability of reagents, and the preferred purification techniques. The Appel reaction offers a more direct route, while the two-step synthesis provides a robust alternative with potentially higher overall yields and easier purification of the intermediate. This guide provides the necessary technical details for researchers to implement either of these synthetic strategies in their work.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of (Iodomethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Iodomethyl)cyclohexane (CAS No. 5469-33-0) is a halogenated organic compound that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a cyclohexane (B81311) ring bonded to an iodomethyl group, imparts a unique combination of steric bulk and reactivity, making it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. The presence of the iodine atom, an excellent leaving group, facilitates a range of nucleophilic substitution and elimination reactions. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic methodologies related to (Iodomethyl)cyclohexane.

Chemical and Physical Properties

(Iodomethyl)cyclohexane is typically a colorless to pale yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1. It is important to note that some physical properties, such as the melting point, have conflicting reports in the literature, and the data presented here is a consolidation of the most consistent findings.

Table 1: Chemical and Physical Properties of (Iodomethyl)cyclohexane

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃I | [2] |

| Molecular Weight | 224.08 g/mol | [2] |

| CAS Number | 5469-33-0 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 213.3 °C at 760 mmHg | |

| Density | 1.531 g/cm³ | |

| Refractive Index | 1.531 | |

| Flash Point | 86.2 °C | |

| Storage | 2-8°C, protected from light | [3] |

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of (Iodomethyl)cyclohexane is expected to show complex multiplets for the cyclohexane ring protons and a downfield doublet for the methylene (B1212753) protons adjacent to the iodine atom.

Table 2: Predicted ¹H NMR Chemical Shifts for (Iodomethyl)cyclohexane

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂-I | ~3.2 | Doublet | 2H |

| Cyclohexane Ring Protons | 0.9 - 2.0 | Multiplets | 11H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will be characterized by a significantly downfield-shifted signal for the carbon atom bonded to iodine.

Table 3: Predicted ¹³C NMR Chemical Shifts for (Iodomethyl)cyclohexane

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂-I | ~10 |

| C1 (Cyclohexane) | ~40 |

| C2, C6 (Cyclohexane) | ~35 |

| C3, C5 (Cyclohexane) | ~26 |

| C4 (Cyclohexane) | ~25 |

Infrared (IR) Spectroscopy

The IR spectrum of (Iodomethyl)cyclohexane will be dominated by the characteristic absorptions of the C-H bonds of the cyclohexane ring.

Table 4: Predicted IR Absorption Bands for (Iodomethyl)cyclohexane

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³ stretch) | 2850-2930 | Strong |

| CH₂ bend | ~1450 | Medium |

| C-I stretch | 500-600 | Medium-Weak |

Mass Spectrometry (MS)

The mass spectrum of (Iodomethyl)cyclohexane is expected to show a molecular ion peak at m/z 224. Key fragmentation patterns would involve the loss of an iodine atom and fragmentation of the cyclohexane ring.

Table 5: Predicted Major Fragments in the Mass Spectrum of (Iodomethyl)cyclohexane

| m/z | Fragment |

| 224 | [C₇H₁₃I]⁺ (Molecular Ion) |

| 127 | [I]⁺ |

| 97 | [C₇H₁₃]⁺ (Loss of I) |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 55 | [C₄H₇]⁺ |

Reactivity and Reaction Mechanisms

The reactivity of (Iodomethyl)cyclohexane is primarily governed by the C-I bond. The iodide ion is an excellent leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions.

Nucleophilic Substitution (Sₙ2) Reactions

(Iodomethyl)cyclohexane is a primary alkyl halide and thus readily undergoes Sₙ2 reactions with a variety of nucleophiles. The reaction involves a backside attack of the nucleophile on the carbon atom bearing the iodine, leading to an inversion of stereochemistry if the carbon were chiral.

Elimination (E2) Reactions

In the presence of a strong, sterically hindered base, (Iodomethyl)cyclohexane can undergo an E2 elimination reaction to form methylenecyclohexane. The reaction is concerted, requiring an anti-periplanar arrangement of a β-hydrogen and the leaving group.

References

Spectroscopic Analysis of (Iodomethyl)cyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for (Iodomethyl)cyclohexane (CAS No. 5469-33-0), a valuable intermediate in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and analysis of analogous compounds. Detailed experimental protocols for acquiring such spectra are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and MS data for (Iodomethyl)cyclohexane. These predictions are derived from the analysis of similar chemical structures and established spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Data for (Iodomethyl)cyclohexane

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.15 | Doublet | 2H | -CH₂I |

| ~1.70 - 1.85 | Multiplet | 1H | -CH- |

| ~1.60 - 1.70 | Multiplet | 4H | Cyclohexane (B81311) CH₂ |

| ~1.15 - 1.35 | Multiplet | 4H | Cyclohexane CH₂ |

| ~0.90 - 1.10 | Multiplet | 2H | Cyclohexane CH₂ |

Note: The chemical shift of the methylene (B1212753) protons adjacent to the iodine atom is significantly downfield due to the electronegativity of the iodine. The cyclohexane protons will exhibit complex splitting patterns due to axial and equatorial environments and their coupling with neighboring protons.

Table 2: Predicted ¹³C NMR Data for (Iodomethyl)cyclohexane

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~10 - 15 | Primary (CH₂) | -CH₂I |

| ~35 - 40 | Tertiary (CH) | -CH- |

| ~30 - 35 | Secondary (CH₂) | Cyclohexane C2/C6 |

| ~25 - 30 | Secondary (CH₂) | Cyclohexane C3/C5 |

| ~20 - 25 | Secondary (CH₂) | Cyclohexane C4 |

Note: The carbon atom bonded to the iodine is expected to be significantly shielded (upfield shift) due to the "heavy atom effect," which is characteristic of alkyl iodides.

Table 3: Predicted IR Absorption Data for (Iodomethyl)cyclohexane

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 2925 - 2935 | Strong | C-H Asymmetric Stretch (Cyclohexane) |

| 2850 - 2860 | Strong | C-H Symmetric Stretch (Cyclohexane) |

| 1445 - 1455 | Medium | CH₂ Scissoring |

| ~1200 | Medium | C-I Stretch |

| 800 - 1000 | Medium-Weak | Cyclohexane Ring Vibrations (Fingerprint Region) |

Note: The C-I stretching vibration is often weak and can be difficult to assign definitively in the fingerprint region.

Table 4: Predicted Mass Spectrometry Fragmentation Data for (Iodomethyl)cyclohexane

Ionization Mode: Electron Ionization (EI)

| m/z | Proposed Fragment | Notes |

| 224 | [C₇H₁₃I]⁺• | Molecular Ion (M⁺•) |

| 127 | [I]⁺ | Iodine cation |

| 97 | [C₇H₁₃]⁺ | Loss of I• radical |

| 83 | [C₆H₁₁]⁺ | Loss of •CH₂I |

| 69 | [C₅H₉]⁺ | Fragmentation of the cyclohexane ring |

| 55 | [C₄H₇]⁺ | Fragmentation of the cyclohexane ring |

| 41 | [C₃H₅]⁺ | Fragmentation of the cyclohexane ring |

Note: The mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of the iodine radical and subsequent fragmentation of the cyclohexyl ring.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are general protocols and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

For a ¹H NMR spectrum, dissolve approximately 5-25 mg of (Iodomethyl)cyclohexane in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1]

-

For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.[2]

-

The sample should be prepared in a clean, dry 5 mm NMR tube.[3]

-

Ensure the solution is homogeneous and free of any solid particles by filtering if necessary.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[2]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

-

Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).[4]

-

Infrared (IR) Spectroscopy

This protocol describes the use of Attenuated Total Reflectance (ATR) FTIR, a common technique for liquid samples.

-

Sample Preparation:

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[7]

-

Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.[5]

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[8]

-

Clean the ATR crystal thoroughly after the measurement.[5]

-

Mass Spectrometry (MS)

This protocol outlines a general procedure for Gas Chromatography-Mass Spectrometry (GC-MS), suitable for a volatile compound like (Iodomethyl)cyclohexane.

-

Sample Preparation:

-

Prepare a dilute solution of (Iodomethyl)cyclohexane (approximately 10 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[9]

-

The sample should be placed in a clean 1.5 mL GC autosampler vial.[9]

-

Ensure the sample is free of any particulate matter.[10]

-

-

Data Acquisition:

-

Set the GC-MS parameters, including the injector temperature, GC column temperature program, and mass spectrometer settings (e.g., ionization energy, mass range).

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

The compound will be separated from the solvent and any impurities as it passes through the GC column.

-

As the compound elutes from the column, it will enter the mass spectrometer, where it is ionized and fragmented.

-

The mass spectrometer will detect the mass-to-charge ratio of the molecular ion and its fragments.

-

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. uoguelph.ca [uoguelph.ca]

- 10. Sample preparation GC-MS [scioninstruments.com]

(Iodomethyl)cyclohexane CAS number 5469-33-0 properties

An In-depth Technical Guide on (Iodomethyl)cyclohexane

CAS Number: 5469-33-0

This document provides a comprehensive technical overview of (Iodomethyl)cyclohexane, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. The guide covers the compound's physicochemical properties, spectroscopic characteristics, synthesis, reactivity, and safety information.

Physicochemical Properties

(Iodomethyl)cyclohexane is a colorless to pale yellow liquid at room temperature.[1] It is characterized by a cyclohexane (B81311) ring attached to an iodomethyl group. This primary alkyl iodide structure makes it a versatile reagent, particularly in reactions where the iodine atom can serve as an effective leaving group.[1][2] It is generally soluble in common organic solvents.[1]

Key quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃I | [1][3] |

| Molecular Weight | 224.08 g/mol | |

| Density | 1.531 g/cm³ | [4] |

| Boiling Point | 86.5-87.5 °C at 20-21 mmHg | |

| 213.3 °C at 760 mmHg | [4] | |

| Flash Point | 86.2 °C | [4] |

| Refractive Index | 1.531 | [4] |

| InChI Key | CXHHAWACKSPTFF-UHFFFAOYSA-N | [3] |

| SMILES | C1CCC(CC1)CI | [3] |

Spectroscopic Data Analysis

| Technique | Predicted Characteristics |

| ¹H NMR | -CH₂I protons: A doublet is expected around δ 3.2 ppm. The chemical shift is downfield due to the deshielding effect of the adjacent iodine atom. It will be split by the single proton on the adjacent cyclohexane carbon. -CH proton (on cyclohexane): A multiplet is expected for the proton attached to the carbon bearing the -CH₂I group. Cyclohexane ring protons: A complex series of overlapping multiplets is expected in the δ 1.0-2.0 ppm range. |

| ¹³C NMR | -CH₂I carbon: A signal is expected in the δ 5-15 ppm range. The direct attachment to iodine causes a significant upfield shift (the "heavy atom effect"). Cyclohexane ring carbons: Multiple signals are expected in the δ 25-45 ppm range. The carbon attached to the -CH₂I group will be distinct from the others. |

| Infrared (IR) | C-H stretching (sp³): Strong absorptions are expected just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹). CH₂ scissoring: An absorption is expected around 1450 cm⁻¹. C-I stretching: A weak to medium absorption is expected in the fingerprint region, typically around 500-600 cm⁻¹. |

| Mass Spec. (MS) | Molecular Ion (M⁺): A peak is expected at m/z = 224, corresponding to the molecular weight. Key Fragments: A prominent peak at m/z = 127 corresponding to I⁺. A peak at m/z = 97 resulting from the loss of the iodine radical ([M-I]⁺), corresponding to the cyclohexylmethyl cation. Loss of HI would lead to a peak at m/z = 96. |

Synthesis and Reactivity

(Iodomethyl)cyclohexane is a valuable synthetic intermediate due to the reactivity of the carbon-iodine bond. Iodine is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution.

Synthesis Pathways

Several general methods can be employed for the synthesis of (Iodomethyl)cyclohexane:

-

From Cyclohexylmethanol: The most common laboratory synthesis would involve the conversion of the corresponding alcohol, cyclohexylmethanol. This can be achieved using various reagents, such as triphenylphosphine (B44618), iodine, and imidazole (B134444) (Appel reaction).

-

Finkelstein Reaction: This method involves treating (chloromethyl)cyclohexane (B52918) or (bromomethyl)cyclohexane (B57075) with sodium iodide in a suitable solvent like acetone. The equilibrium is driven towards the product by the precipitation of sodium chloride or sodium bromide.

-

Direct Halogenation: While possible, the direct halogenation of methylcyclohexane (B89554) with iodine is less common due to issues with selectivity and reactivity.[2]

Caption: Finkelstein reaction workflow for synthesis.

Key Reactions

The primary utility of (Iodomethyl)cyclohexane lies in its reactions as an electrophile.

-

Nucleophilic Substitution (Sₙ2): As a primary alkyl halide with minimal steric hindrance at the α-carbon, it readily undergoes Sₙ2 reactions with a wide range of nucleophiles (e.g., CN⁻, N₃⁻, RS⁻, R-COO⁻) to form new carbon-carbon and carbon-heteroatom bonds.[2]

-

Elimination (E2): In the presence of strong, sterically hindered bases (e.g., potassium tert-butoxide), an E2 elimination reaction can occur to yield methylenecyclohexane. This is often a competing pathway with Sₙ2.[2]

-

Organometallic Formation: It can be used to prepare organometallic reagents, such as the corresponding Grignard reagent (cyclohexylmethylmagnesium iodide), by reacting with magnesium metal.

Caption: Generalized Sₙ2 reaction pathway.

Caption: Competing E2 elimination pathway.

Experimental Protocols

The following are representative experimental procedures. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of (Iodomethyl)cyclohexane from Cyclohexylmethanol

Materials:

-

Cyclohexylmethanol

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (1.2 eq) and imidazole (1.2 eq) to dry dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Add iodine (1.1 eq) portion-wise, maintaining the temperature below 10 °C. The solution should turn a dark brown/purple color.

-

Stir for 15 minutes, then add a solution of cyclohexylmethanol (1.0 eq) in dichloromethane dropwise over 20 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the color dissipates.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude oil by flash column chromatography (eluting with hexanes) to afford pure (Iodomethyl)cyclohexane.

Sₙ2 Reaction: Synthesis of Cyclohexylacetonitrile

Materials:

-

(Iodomethyl)cyclohexane

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Diethyl ether

-

Deionized water

Procedure (CAUTION: Sodium cyanide is highly toxic):

-

In a round-bottom flask, dissolve sodium cyanide (1.5 eq) in anhydrous DMSO.

-

Add (Iodomethyl)cyclohexane (1.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 12-18 hours, monitoring completion by GC-MS or TLC.

-

Cool the reaction to room temperature and carefully pour it into a separatory funnel containing deionized water.

-

Extract the aqueous mixture three times with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by vacuum distillation or column chromatography to yield cyclohexylacetonitrile.

Safety and Handling

(Iodomethyl)cyclohexane is a combustible and hazardous chemical that requires careful handling.

| Hazard Type | GHS Information |

| Pictograms | |

| Signal Word | Danger |

| Hazard Statements | H227: Combustible liquid.[3] H315: Causes skin irritation.[3] H318: Causes serious eye damage.[3] H335: May cause respiratory irritation.[3] |

| Precautionary | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. |

Handling Recommendations: Use in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Storage: Store in a cool, dry, dark place (2-8 °C recommended) in a tightly sealed container away from incompatible materials such as strong oxidizing agents and strong bases. The compound may be light-sensitive.

References

Physical properties of (Iodomethyl)cyclohexane (boiling point, density)

An In-depth Technical Guide to the Physical Properties of (Iodomethyl)cyclohexane

This guide provides a detailed overview of the key physical properties of (Iodomethyl)cyclohexane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require accurate physical data and standardized experimental procedures.

Core Physical Properties

(Iodomethyl)cyclohexane is a halogenated organic compound with the chemical formula C₇H₁₃I. Accurate knowledge of its physical properties is essential for its application in organic synthesis and materials science.

Data Presentation

The experimentally determined and reported physical properties of (Iodomethyl)cyclohexane are summarized in the table below. It is important to note the conditions, particularly pressure, under which boiling points were measured, as this significantly affects the observed temperature.

| Physical Property | Value | Conditions |

| Boiling Point | 213.3 °C | at 760 mmHg |

| 86.5-87.5 °C | at 20-21 mmHg | |

| Density | 1.531 g/cm³ | Not Specified |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of boiling point and density for liquid compounds such as (Iodomethyl)cyclohexane. These protocols are generalized and represent common, reliable methods for obtaining accurate physical data.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Thiele tube

-

Mineral oil or other suitable heating fluid

-

Thermometer (-10 to 250 °C range)

-

Small test tube (e.g., 75x12 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for securing the test tube to the thermometer

-

Bunsen burner or microburner

-

Stand and clamp

Procedure:

-

Sample Preparation: A small amount of the liquid sample, approximately 0.5 mL, is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

Assembly: The test tube is securely attached to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Thiele Tube Setup: The thermometer and test tube assembly is inserted into the Thiele tube, which is filled with mineral oil to a level just above the side arm. The assembly should be positioned so that the sample is in the center of the main body of the tube.

-

Heating: The side arm of the Thiele tube is gently and evenly heated with a small flame. The unique shape of the Thiele tube promotes convection currents, ensuring uniform heating of the oil bath.

-

Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.

-

Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[1]

Determination of Density (Pycnometer Method)

A pycnometer, or specific gravity bottle, is a piece of glassware designed to measure the density of a liquid with high precision.

Apparatus:

-

Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary tube

-

Analytical balance (readable to at least 0.001 g)

-

Thermometer

-

Distilled water

-

The liquid sample ((Iodomethyl)cyclohexane)

-

Acetone or other volatile solvent for cleaning and drying

Procedure:

-

Cleaning and Drying: The pycnometer is thoroughly cleaned with a suitable solvent (e.g., acetone) and dried completely.

-

Mass of Empty Pycnometer: The mass of the clean, dry, and empty pycnometer with its stopper is accurately measured using an analytical balance (m₁).

-

Mass of Pycnometer with Water: The pycnometer is filled with distilled water, and the stopper is carefully inserted, ensuring that any excess water is expelled through the capillary. The exterior of the pycnometer is wiped dry, and its mass is measured (m₂). The temperature of the water is recorded.

-

Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with the liquid sample ((Iodomethyl)cyclohexane). The same procedure of inserting the stopper and drying the exterior is followed. The mass of the pycnometer filled with the sample is then measured (m₃).

-

Calculation: The density of the sample is calculated using the following formula:

Density of sample (ρ_sample) = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

where ρ_water is the known density of water at the recorded temperature.[2][3]

Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of a liquid chemical sample, encompassing sample handling, physical property determination, and data verification.

Caption: Workflow for Physical Property Characterization.

References

A Comprehensive Technical Guide to the Synthesis of (Iodomethyl)cyclohexane via the Appel Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of (iodomethyl)cyclohexane from cyclohexanemethanol (B47985) using iodine and triphenylphosphine (B44618). This transformation, a variation of the Appel reaction, is a widely utilized method for the conversion of primary alcohols to their corresponding iodides, which are valuable intermediates in organic synthesis and drug development.

Organo-iodides, such as (iodomethyl)cyclohexane, are crucial building blocks in medicinal chemistry and materials science due to their utility in forming carbon-carbon and carbon-heteroatom bonds through various coupling reactions.[1] Their synthesis from readily available alcohols is a fundamental transformation in organic chemistry.

Reaction Principle: The Appel Reaction

The conversion of alcohols to alkyl iodides using a combination of triphenylphosphine (PPh₃) and iodine (I₂) is a well-established synthetic method.[2][3][4] The reaction proceeds through the formation of a phosphonium (B103445) salt intermediate. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) byproduct.[3][4] The reaction typically occurs under mild conditions and is applicable to a wide range of alcohols, including primary and secondary ones. The mechanism for primary alcohols, such as cyclohexanemethanol, follows an Sₙ2 pathway, leading to an inversion of stereochemistry if the alcohol is chiral.[2][3][5]

Experimental Protocol: Synthesis of (Iodomethyl)cyclohexane

A detailed experimental procedure for the synthesis of (iodomethyl)cyclohexane from cyclohexanemethanol is outlined below. This protocol is based on established literature procedures.[6]

Materials:

-

Cyclohexanemethanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Water

-

Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Under a nitrogen atmosphere, dissolve cyclohexanemethanol (1.0 eq) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

-

Sequentially add imidazole (1.3 eq), triphenylphosphine (1.3 eq), and iodine (1.3 eq) to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with dichloromethane.

-

Transfer the reaction mixture to a separatory funnel and wash the organic layer sequentially with water and an aqueous solution of sodium thiosulfate to remove unreacted iodine and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by silica gel column chromatography using pentane as the eluent to afford (iodomethyl)cyclohexane as a colorless oil.

Quantitative Data

The following table summarizes the reported yield for the synthesis of (iodomethyl)cyclohexane using the protocol described above.

| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| Cyclohexanemethanol | I₂, PPh₃, Imidazole | Dichloromethane | 30 min | 64 | [6] |

It is important to note that reaction conditions can be optimized to improve yields. For instance, variations in solvent, temperature, and the use of different bases can influence the efficiency of the reaction.[1][7]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the reaction mechanism for the synthesis of (iodomethyl)cyclohexane and a general experimental workflow for the procedure.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 3. Appel reaction - Wikipedia [en.wikipedia.org]

- 4. Appel_reaction [chemeurope.com]

- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. (IODOMETHYL)CYCLOHEXANE | 5469-33-0 [chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Synthesis of (Iodomethyl)cyclohexane from Cyclohexylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of (iodomethyl)cyclohexane from its precursor, cyclohexylmethanol. The conversion of a primary alcohol to an alkyl iodide is a fundamental transformation in organic synthesis, crucial for the introduction of an iodine moiety that serves as an excellent leaving group in subsequent nucleophilic substitution and coupling reactions. This guide details the primary mechanistic pathways, offers detailed experimental protocols for key methodologies, and presents quantitative data to inform reaction optimization.

Core Mechanistic Pathways

The conversion of cyclohexylmethanol, a primary alcohol, to (iodomethyl)cyclohexane predominantly proceeds through a nucleophilic substitution reaction. Due to the primary nature of the alcohol, the reaction typically follows an S(_N)2 mechanism, which involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry if the carbon were chiral. The hydroxyl group (-OH) of an alcohol is a poor leaving group, and therefore, must first be activated. The two primary methods for this conversion involve the in-situ generation of hydroiodic acid and the Appel reaction.

S(_N)2 Reaction with Hydroiodic Acid (HI)

In this method, hydroiodic acid is often generated in situ from an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI), and a strong, non-oxidizing acid like phosphoric acid (H(_3)PO(_4)) or trifluoroacetic acid. The mechanism proceeds in two main steps:

-

Protonation of the Hydroxyl Group: The alcohol's hydroxyl group is protonated by the acid to form an oxonium ion. This converts the poor leaving group (-OH) into a good leaving group (H(_2)O).

-

Nucleophilic Attack by Iodide: The iodide ion (I

), a strong nucleophile, then attacks the carbon adjacent to the oxonium ion in a concerted S(_N)2 fashion, displacing a molecule of water and forming the alkyl iodide.−

The Appel Reaction

The Appel reaction provides a milder alternative for the conversion of alcohols to alkyl iodides, often yielding excellent results for primary and secondary alcohols. This reaction utilizes triphenylphosphine (B44618) (PPh(_3)) and iodine (I(_2)). The mechanism is as follows:

-

Formation of the Phosphonium Intermediate: Triphenylphosphine reacts with iodine to form a triphenylphosphine-iodine adduct, which can be represented as an equilibrium mixture of (triphenylphosphino)phosphonium iodide and other related species.

-

Activation of the Alcohol: The alcohol attacks the electrophilic phosphorus atom of the activated complex, displacing an iodide ion and forming an alkoxyphosphonium iodide intermediate. This step converts the hydroxyl group into a good leaving group.

-

Nucleophilic Substitution: The displaced iodide ion then acts as a nucleophile, attacking the carbon atom of the alkoxyphosphonium intermediate via an S(_N)2 pathway. This results in the formation of the desired alkyl iodide and triphenylphosphine oxide (Ph(_3)P=O), a thermodynamically stable byproduct that drives the reaction to completion. Imidazole (B134444) is often added to facilitate the deprotonation of the alcohol.

Data Presentation

The following table summarizes quantitative data for the synthesis of (iodomethyl)cyclohexane from cyclohexylmethanol via the Appel reaction.

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Appel Reaction | PPh(_3), I(_2), Imidazole | Dichloromethane (B109758) (DCM) | 0 to rt | 16 | 85-95 (typical) | General procedure, specific data for this substrate is illustrative. |

Experimental Protocols

Synthesis of (Iodomethyl)cyclohexane via the Appel Reaction

This protocol is a representative procedure for the iodination of a primary alcohol using triphenylphosphine and iodine.

Materials:

-

Cyclohexylmethanol

-

Triphenylphosphine (PPh(_3))

-

Iodine (I(_2))

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na(_2)S(_2)O(_3)) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 equivalents) and dissolve it in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add iodine (1.5 equivalents) portion-wise to the stirred solution. The solution will turn a dark brown color.

-

Add imidazole (2.0 equivalents) to the reaction mixture and stir for 10-15 minutes at 0 °C.

-

Prepare a solution of cyclohexylmethanol (1.0 equivalent) in anhydrous DCM.

-

Add the cyclohexylmethanol solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Stir until the brown color disappears.

-

Transfer the mixture to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (iodomethyl)cyclohexane.

Mandatory Visualizations

Reaction Pathway Diagrams

Caption: S(_N)2 reaction pathway for the formation of (iodomethyl)cyclohexane.

Caption: The Appel reaction pathway for (iodomethyl)cyclohexane synthesis.

Experimental Workflow Diagram

Caption: Experimental workflow for the Appel reaction synthesis.

An In-depth Technical Guide to the Precursors for the Synthesis of (Iodomethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary precursors and synthetic routes for the preparation of (iodomethyl)cyclohexane, a valuable building block in organic synthesis. This document details the key chemical transformations, providing structured data and experimental protocols to facilitate its application in research and development.

Introduction

(Iodomethyl)cyclohexane is a key intermediate in the synthesis of various organic molecules and pharmaceutical compounds. The presence of a reactive iodine atom, an excellent leaving group, allows for a wide range of nucleophilic substitution reactions, making it a versatile reagent for introducing the cyclohexylmethyl moiety. This guide focuses on the common and effective precursors for its synthesis, providing detailed methodologies for each pathway.

Primary Precursors and Synthetic Strategies

The synthesis of (iodomethyl)cyclohexane is primarily achieved from three key precursors: (hydroxymethyl)cyclohexane, (chloromethyl)cyclohexane, and (bromomethyl)cyclohexane (B57075). The choice of precursor often depends on availability, cost, and the desired scale of the reaction. The main synthetic methodologies employed are the Finkelstein reaction for halogen exchange and the Appel reaction or a two-step tosylation/mesylation-iodination sequence for the conversion of the corresponding alcohol.

From (Hydroxymethyl)cyclohexane

(Hydroxymethyl)cyclohexane, also known as cyclohexylmethanol, is a common and readily available starting material. Its conversion to (iodomethyl)cyclohexane can be achieved through two primary methods.

The Appel reaction provides a direct, one-pot conversion of an alcohol to an alkyl iodide using triphenylphosphine (B44618) and iodine. The reaction is typically carried out under mild conditions.

-

Reaction Scheme: (C₆H₁₁CH₂OH) + PPh₃ + I₂ + Imidazole (B134444) → (C₆H₁₁CH₂I) + Ph₃PO + Imidazole·HI

A general experimental protocol is provided below.

Experimental Protocol: Appel Reaction for (Iodomethyl)cyclohexane

-

To a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, iodine (1.5 equivalents) and imidazole (3.0 equivalents) are added sequentially.

-

The mixture is stirred for 10-15 minutes at 0 °C.

-

A solution of (hydroxymethyl)cyclohexane (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 16-24 hours.

-

The reaction is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275).

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield (iodomethyl)cyclohexane.

An alternative route from (hydroxymethyl)cyclohexane involves a two-step process: formation of a sulfonate ester (tosylate or mesylate), followed by a Finkelstein-type reaction with an iodide salt. This method is particularly useful when direct iodination is problematic.

-

Reaction Scheme (via Tosylate):

-

(C₆H₁₁CH₂OH) + TsCl + Pyridine (B92270) → (C₆H₁₁CH₂OTs) + Pyridine·HCl

-

(C₆H₁₁CH₂OTs) + NaI → (C₆H₁₁CH₂I) + NaOTs

-

Experimental Protocol: Two-Step Synthesis via Tosylate

-

Step 1: Synthesis of Cyclohexylmethyl Tosylate

-

(Hydroxymethyl)cyclohexane (1.0 equivalent) is dissolved in pyridine and cooled to 0 °C.

-

p-Toluenesulfonyl chloride (TsCl, 1.1 equivalents) is added portion-wise, maintaining the temperature below 5 °C.

-

The mixture is stirred at 0 °C for 4-6 hours.

-

The reaction is quenched by the addition of cold water.

-

The product is extracted with diethyl ether, and the organic layer is washed with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and concentrated to give cyclohexylmethyl tosylate.

-

-

Step 2: Synthesis of (Iodomethyl)cyclohexane

-

Cyclohexylmethyl tosylate (1.0 equivalent) and sodium iodide (1.5 equivalents) are dissolved in acetone (B3395972).

-

The mixture is heated at reflux for 12-24 hours.

-

After cooling to room temperature, the precipitated sodium tosylate is removed by filtration.

-

The filtrate is concentrated, and the residue is partitioned between water and diethyl ether.

-

The organic layer is washed with water and brine, dried, and concentrated to give crude (iodomethyl)cyclohexane, which can be purified by distillation or chromatography.

-

From (Chloromethyl)cyclohexane and (Bromomethyl)cyclohexane (Finkelstein Reaction)

The Finkelstein reaction is a classic and efficient method for converting alkyl chlorides or bromides to alkyl iodides.[1] The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in a suitable solvent, typically acetone.[2][3]

-

Reaction Scheme:

-

(C₆H₁₁CH₂Cl) + NaI → (C₆H₁₁CH₂I) + NaCl(s)

-

(C₆H₁₁CH₂Br) + NaI → (C₆H₁₁CH₂I) + NaBr(s)

-

Experimental Protocol: Finkelstein Reaction

-

(Chloromethyl)cyclohexane or (bromomethyl)cyclohexane (1.0 equivalent) is dissolved in dry acetone.

-

An excess of sodium iodide (1.5-3.0 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux with stirring. The reaction progress can be monitored by the formation of a white precipitate (NaCl or NaBr).

-

The reaction is typically complete within 2-24 hours, depending on the reactivity of the starting halide.

-

After cooling to room temperature, the precipitate is removed by filtration.

-

The acetone is removed from the filtrate by rotary evaporation.

-

The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with a dilute aqueous solution of sodium thiosulfate (to remove any traces of iodine), followed by water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed to yield (iodomethyl)cyclohexane. Purification can be achieved by vacuum distillation.

Synthesis of Halo-Substituted Precursors from (Hydroxymethyl)cyclohexane

For a comprehensive approach, the synthesis of the halo-substituted precursors from (hydroxymethyl)cyclohexane is also detailed.

Synthesis of (Chloromethyl)cyclohexane

(Chloromethyl)cyclohexane can be prepared from (hydroxymethyl)cyclohexane using thionyl chloride (SOCl₂).

-

Reaction Scheme: (C₆H₁₁CH₂OH) + SOCl₂ → (C₆H₁₁CH₂Cl) + SO₂(g) + HCl(g)

Experimental Protocol: Synthesis of (Chloromethyl)cyclohexane

-

(Hydroxymethyl)cyclohexane (1.0 equivalent) is cooled in an ice bath.

-

Thionyl chloride (1.2 equivalents) is added dropwise with stirring. A small amount of a tertiary amine like pyridine can be used as a catalyst.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently (e.g., to 50-60 °C) for a few hours until the evolution of gas ceases.

-

The excess thionyl chloride is removed by distillation.

-

The crude product is carefully washed with water, a dilute sodium bicarbonate solution, and then brine.

-

The organic layer is dried over anhydrous calcium chloride and purified by distillation.

Synthesis of (Bromomethyl)cyclohexane

(Bromomethyl)cyclohexane can be synthesized from (hydroxymethyl)cyclohexane using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

-

Reaction Scheme (using PBr₃): 3 (C₆H₁₁CH₂OH) + PBr₃ → 3 (C₆H₁₁CH₂Br) + H₃PO₃

Experimental Protocol: Synthesis of (Bromomethyl)cyclohexane

-

(Hydroxymethyl)cyclohexane (3.0 equivalents) is cooled in an ice bath.

-

Phosphorus tribromide (1.0 equivalent) is added dropwise with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition, the mixture is stirred at room temperature for several hours and then heated gently (e.g., to 80-100 °C) for 1-2 hours to complete the reaction.

-

The reaction mixture is cooled and poured onto ice water.

-

The product is extracted with an organic solvent like diethyl ether.

-

The organic layer is washed with water, a dilute sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed. The crude product is then purified by vacuum distillation.

Data Presentation

The following tables summarize the quantitative data for the described synthetic routes. Please note that yields can vary depending on the specific reaction conditions and scale.

| Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| (Hydroxymethyl)cyclohexane | |||||

| PPh₃, I₂, Imidazole | Dichloromethane | 0 to RT | 16-24 | 70-90 | |

| 1. TsCl, Pyridine2. NaI | 1. Pyridine2. Acetone | 1. 02. Reflux | 1. 4-62. 12-24 | 60-80 (overall) | |

| (Chloromethyl)cyclohexane | NaI | Acetone | Reflux | 12-24 | 80-95 |

| (Bromomethyl)cyclohexane | NaI | Acetone | Reflux | 2-8 | 90-98 |

Table 1: Synthesis of (Iodomethyl)cyclohexane from Various Precursors.

| Product | Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| (Chloromethyl)cyclohexane | (Hydroxymethyl)cyclohexane | SOCl₂ | Neat or Pyridine (cat.) | RT to 60 | 2-4 | 70-85 |

| (Bromomethyl)cyclohexane | (Hydroxymethyl)cyclohexane | PBr₃ | Neat | 0 to 100 | 3-5 | 75-90 |

Table 2: Synthesis of Halo-Substituted Precursors.

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways described in this guide.

Caption: Synthetic pathways to (Iodomethyl)cyclohexane.

Caption: Experimental workflow for the Finkelstein reaction.

Caption: Experimental workflow for the Appel reaction.

References

Stability and Storage Conditions for (Iodomethyl)cyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for (Iodomethyl)cyclohexane. Drawing from available chemical data and the established behavior of analogous primary alkyl iodides, this document outlines the key factors influencing its stability, recommended storage protocols, and potential degradation pathways. All quantitative data is summarized in tables for clarity, and logical relationships are visualized using diagrams.

Chemical Properties and Inherent Instability

(Iodomethyl)cyclohexane is a halogenated hydrocarbon featuring a cyclohexane (B81311) ring bonded to an iodomethyl group. Its chemical and physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of (Iodomethyl)cyclohexane

| Property | Value |

| CAS Number | 5469-33-0 |

| Molecular Formula | C₇H₁₃I |

| Molecular Weight | 224.08 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 86.5-87.5 °C at 20-21 mmHg |

| Purity | Typically ≥95% |

The primary determinant of (Iodomethyl)cyclohexane's stability is the carbon-iodine (C-I) bond. Alkyl iodides are generally the least stable of the alkyl halides due to the relatively weak C-I bond, making them susceptible to degradation through various mechanisms, including nucleophilic substitution and elimination reactions.

Key Factors Influencing Stability

The stability of (Iodomethyl)cyclohexane is significantly impacted by several external factors:

-

Light: The compound is known to be light-sensitive. Photodegradation can occur through the homolytic cleavage of the C-I bond, leading to the formation of radical species.

-

Temperature: Elevated temperatures can accelerate decomposition. As a combustible liquid, it should be kept away from heat and potential ignition sources.

-

Moisture: (Iodomethyl)cyclohexane can undergo hydrolysis in the presence of water, leading to the formation of cyclohexylmethanol and hydroiodic acid.

-

Oxygen: The presence of oxygen, particularly in conjunction with light, can lead to oxidative degradation pathways.

Recommended Storage Conditions

To ensure the long-term integrity of (Iodomethyl)cyclohexane, the following storage conditions are recommended based on information from various chemical suppliers.

Table 2: Recommended Storage Conditions for (Iodomethyl)cyclohexane

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | To minimize thermal decomposition and maintain stability. |

| Light Exposure | Store in a dark place (e.g., amber vial or in a light-proof container). | To prevent photodegradation. |

| Atmosphere | Sealed in a dry, inert atmosphere (e.g., under nitrogen or argon). | To prevent hydrolysis and oxidation. |

| Container | Tightly sealed, appropriate chemical-resistant container. | To prevent contamination and evaporation. |

Potential Degradation Pathways

Caption: Potential degradation pathways for (Iodomethyl)cyclohexane.

Hydrolysis

In the presence of water, (Iodomethyl)cyclohexane can undergo nucleophilic substitution (SN1 or SN2 mechanism) to yield cyclohexylmethanol and hydroiodic acid. The rate of this reaction is expected to increase with temperature.

Photodegradation

Exposure to light, particularly UV radiation, can initiate the homolytic cleavage of the C-I bond, generating a cyclohexylmethyl radical and an iodine radical. These reactive intermediates can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

Elimination

In the presence of a base, (Iodomethyl)cyclohexane can undergo an elimination reaction (E2 mechanism) to form methylenecyclohexane.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for monitoring the purity of (Iodomethyl)cyclohexane and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.

General Workflow for a Stability Study

Caption: A general experimental workflow for conducting a stability study.

Stability-Indicating HPLC Method (Example Protocol)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Sample Preparation: Dissolve a known amount of (Iodomethyl)cyclohexane in acetonitrile to a final concentration of approximately 1 mg/mL.

Procedure:

-

Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) to generate potential degradation products and demonstrate the specificity of the method.

-

Develop a gradient elution program that separates the parent peak from all degradation product peaks.

-

Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

-

Analyze stability samples at predetermined time points and quantify the amount of (Iodomethyl)cyclohexane remaining and the formation of any degradation products.

Conclusion

The stability of (Iodomethyl)cyclohexane is primarily dictated by its susceptibility to light, heat, and moisture due to the inherent weakness of the carbon-iodine bond. Strict adherence to recommended storage conditions—refrigeration at 2-8°C in a dark, dry, and sealed container—is paramount to preserving its purity and minimizing degradation. For applications requiring long-term use, a comprehensive stability testing program utilizing a validated stability-indicating analytical method is essential to ensure the quality and reliability of the compound. Researchers and drug development professionals should be aware of the potential for hydrolysis, photodegradation, and elimination reactions and take appropriate measures to mitigate these risks.

Conformational Analysis of (Iodomethyl)cyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cyclohexane (B81311) Conformation

The chair conformation is the most stable arrangement of the cyclohexane ring, as it minimizes both angle strain and torsional strain. In this conformation, the twelve hydrogen atoms are not equivalent and are classified into two types: axial and equatorial. Axial bonds are parallel to the principal axis of the ring, while equatorial bonds point out from the "equator" of the ring. Through a process known as ring flip, axial and equatorial positions interconvert. For a monosubstituted cyclohexane, this ring flip results in two non-equivalent chair conformations, with the substituent in either an axial or an equatorial position.

The relative stability of these two conformers is determined by steric interactions. A substituent in the axial position experiences steric repulsion from the two other axial hydrogen atoms on the same side of the ring. These unfavorable interactions are termed 1,3-diaxial interactions.[1][2] Consequently, the conformer with the substituent in the less sterically hindered equatorial position is generally more stable.[3]

Quantitative Analysis of Conformational Preference

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[4][5] A larger A-value indicates a stronger preference for the equatorial position.

A-Value Estimation for the Iodomethyl Group

While the A-value for an iodine atom directly attached to the cyclohexane ring is approximately 0.47 kcal/mol, the A-value for the iodomethyl (-CH2I) group has not been experimentally determined.[6] However, we can estimate its value by comparing it to structurally similar groups, such as the methyl (-CH3) and ethyl (-CH2CH3) groups.

The A-value for a methyl group is approximately 1.74 kcal/mol, which corresponds to the energetic cost of two gauche-butane-like interactions between the axial methyl group and the C3 and C5 carbons of the cyclohexane ring.[1][4] The A-value for an ethyl group is slightly higher, at about 1.79 kcal/mol.[5][7] The small increase is due to the ability of the ethyl group to rotate its terminal methyl group away from the cyclohexane ring, thus minimizing additional steric strain.[5]

For the iodomethyl group, two main factors must be considered: the length of the carbon-iodine bond and the steric bulk of the iodine atom.

-

Bond Length: The carbon-iodine (C-I) bond is significantly longer than a carbon-carbon (C-C) bond. The average C-I bond length is approximately 2.14 Å, while the C-C single bond length is about 1.54 Å.[8][9] This increased bond length places the bulky iodine atom further away from the cyclohexane ring, which would tend to decrease the severity of 1,3-diaxial interactions compared to a group with a shorter bond to a large atom.

-

Steric Bulk: The iodine atom is considerably larger than a methyl group, with a van der Waals radius of 1.98 Å compared to 2.00 Å for a methyl group (though the individual hydrogens are much smaller).[7] This larger size would inherently lead to greater steric repulsion.

Considering these opposing factors, it is reasonable to hypothesize that the A-value for the iodomethyl group is comparable to or slightly greater than that of the ethyl group. The longer C-I bond likely mitigates some of the steric strain from the large iodine atom. Therefore, an estimated A-value for the iodomethyl group would be in the range of 1.8 - 2.2 kcal/mol .

Data Presentation

The following tables summarize key quantitative data relevant to the conformational analysis of (iodomethyl)cyclohexane.

| Parameter | Value | Reference(s) |

| C-C Single Bond Length | ~1.54 Å | [9] |

| C-I Bond Length | ~2.14 Å | [8] |

| Van der Waals Radius of Iodine | 1.98 Å | [7] |

| Van der Waals Radius of Methyl Group | 2.00 Å | [7] |

Table 1: Key Bond Lengths and van der Waals Radii

| Substituent | A-Value (kcal/mol) | Reference(s) |

| -CH3 (Methyl) | 1.74 | [4] |

| -CH2CH3 (Ethyl) | 1.79 | [5] |

| -I (Iodo) | 0.47 | [6] |

| -CH2I (Iodomethyl) | ~1.8 - 2.2 (Estimated) | N/A |

Table 2: A-Values for Selected Substituents

Experimental and Computational Protocols

A combination of experimental and computational techniques is employed to elucidate the conformational preferences of substituted cyclohexanes.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the ratio of axial and equatorial conformers at equilibrium.[4]

-

Low-Temperature NMR: At room temperature, the ring flip of cyclohexane is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, the rate of interconversion can be slowed sufficiently to observe distinct signals for each conformer. The relative integrals of these signals provide a direct measure of the conformer populations, from which the equilibrium constant (Keq) and subsequently ΔG (the A-value) can be calculated using the equation ΔG = -RTln(Keq).

-

Coupling Constants: The magnitude of the vicinal coupling constant (3JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, the dihedral angles for axial-axial, axial-equatorial, and equatorial-equatorial protons are approximately 180°, 60°, and 60°, respectively. This leads to characteristic differences in their coupling constants (Jaa > Jae ≈ Jee). By analyzing the coupling patterns of the methine proton on the carbon bearing the substituent, the conformational equilibrium can be determined.

X-ray Crystallography:

For crystalline samples, X-ray crystallography provides a definitive determination of the solid-state conformation of the molecule, including precise bond lengths and angles. This can reveal the preferred conformation in the crystalline lattice, which often corresponds to the lowest energy conformer in solution.

Computational Methodologies

Computational chemistry offers a powerful means to model and predict the conformational energies of molecules.

-

Molecular Mechanics (MM): MM methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry. These methods are computationally inexpensive and are well-suited for performing conformational searches and geometry optimizations of different conformers.

-

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT) and ab initio methods, provide a more accurate description of the electronic structure and energies of molecules. Geometry optimizations followed by frequency calculations can be performed for the axial and equatorial conformers to determine their relative Gibbs free energies, from which the A-value can be calculated.

Visualizations

Conformational Equilibrium of (Iodomethyl)cyclohexane

Figure 1: Conformational equilibrium of (Iodomethyl)cyclohexane.

Experimental Workflow for Conformational Analysis

Figure 2: Workflow for Conformational Analysis.

Conclusion

The conformational analysis of (iodomethyl)cyclohexane is dictated by a preference for the equatorial conformer to minimize 1,3-diaxial interactions. While an experimental A-value for the iodomethyl group is not available, a reasoned estimation based on bond lengths and steric considerations places it in the range of 1.8 to 2.2 kcal/mol, similar to or slightly greater than the ethyl group. This guide has outlined the theoretical basis for this estimation and provided detailed protocols for experimental and computational methods that can be employed to precisely determine the conformational equilibrium of this and other substituted cyclohexanes. A thorough understanding of these conformational principles is crucial for predicting the reactivity and designing molecules with desired three-dimensional structures in the fields of chemical synthesis and drug development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 4.7 Conformations of Monosubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 3. Draw the most stable conformation of a. ethylcyclohexane. | Study Prep in Pearson+ [pearson.com]

- 4. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]

- 7. Ethylcyclohexane|High-Purity Reference Standard [benchchem.com]

- 8. Supplemental Topics [www2.chemistry.msu.edu]

- 9. Butane conformational analysis [quimicaorganica.org]

Methodological & Application

Application Notes and Protocols for (Iodomethyl)cyclohexane in Organic Synthesis

Introduction

(Iodomethyl)cyclohexane, also known as cyclohexylmethyl iodide, is a halogenated organic compound with the molecular formula C7H13I.[1] It serves as a valuable building block in organic synthesis, primarily due to the presence of a reactive iodomethyl group attached to a cyclohexane (B81311) ring.[2][3] The iodine atom is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions.[2] This reactivity allows for the introduction of the cyclohexylmethyl moiety into a wide range of molecular scaffolds, a structural motif relevant in the development of pharmaceuticals and new materials.[1] These notes provide detailed protocols for key synthetic applications of (iodomethyl)cyclohexane for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Properties

Proper handling and storage are crucial when working with (Iodomethyl)cyclohexane. Below is a summary of its key properties and safety information.

Table 1: Physicochemical Properties of (Iodomethyl)cyclohexane

| Property | Value | Reference |

| CAS Number | 5469-33-0 | [1][4] |

| Molecular Formula | C7H13I | [1][5] |

| Molecular Weight | 224.08 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 213.3 °C at 760 mmHg; 80-81 °C at 20 mmHg | [1][6] |

| Melting Point | 175-178 °C | [1] |

| Density | 1.531 g/cm³ | [1] |

| Flash Point | 86.2 °C | [1] |

| Storage Temperature | 2-8°C, protect from light | [1][6] |

Table 2: GHS Hazard Information for (Iodomethyl)cyclohexane

| Pictogram(s) | Hazard Statement(s) |

| Danger | H227: Combustible liquidH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation |

Data sourced from PubChem CID 230414.[5]

Core Applications and Experimental Protocols

(Iodomethyl)cyclohexane is primarily used in nucleophilic substitution and elimination reactions. Its role as a precursor allows for the synthesis of more complex molecules.[2]

Nucleophilic Substitution (S\N2) Reactions

The primary application of (iodomethyl)cyclohexane is in S\N2 reactions, where the iodide is displaced by a variety of nucleophiles. The carbon atom bonded to iodine is readily attacked, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[2][3]

References

- 1. lookchem.com [lookchem.com]

- 2. Buy (Iodomethyl)cyclohexane | 5469-33-0 [smolecule.com]

- 3. CAS 5469-33-0: (iodomethyl)cyclohexane | CymitQuimica [cymitquimica.com]

- 4. (Iodomethyl)cyclohexane | 5469-33-0 [sigmaaldrich.com]

- 5. (Iodomethyl)cyclohexane | C7H13I | CID 230414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

Application Notes and Protocols for (Iodomethyl)cyclohexane in C-C Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction